cis-Hydroxy Perhexiline-d11 (Mixture of Diastereomers)

Description

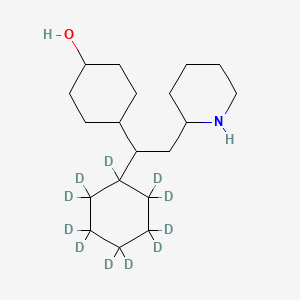

cis-Hydroxy Perhexiline-d11 (CAS: 1276018-05-3) is a deuterium-labeled metabolite of Perhexiline, a cardiovascular drug used for angina management. Its molecular formula is C₁₉D₁₁H₂₄NO, with a molecular weight of 304.56 g/mol. This compound is a mixture of diastereomers, characterized by the stereochemical arrangement of hydroxyl and cyclohexyl groups. It serves as a stable isotope-labeled internal standard in pharmacokinetic and metabolic studies, enabling precise quantification via mass spectrometry .

Key properties:

Properties

Molecular Formula |

C19H35NO |

|---|---|

Molecular Weight |

304.6 g/mol |

IUPAC Name |

4-[2-piperidin-2-yl-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethyl]cyclohexan-1-ol |

InChI |

InChI=1S/C19H35NO/c21-18-11-9-16(10-12-18)19(15-6-2-1-3-7-15)14-17-8-4-5-13-20-17/h15-21H,1-14H2/i1D2,2D2,3D2,6D2,7D2,15D |

InChI Key |

DZFRYNPJLZCKSC-PDPLMXNGSA-N |

Isomeric SMILES |

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C(CC2CCCCN2)C3CCC(CC3)O)([2H])[2H])([2H])[2H])[2H] |

Canonical SMILES |

C1CCC(CC1)C(CC2CCCCN2)C3CCC(CC3)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-Hydroxy Perhexiline-d11 involves multiple steps, starting with the preparation of the deuterated cyclohexyl groupThe reaction conditions typically involve the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of cis-Hydroxy Perhexiline-d11 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the compound. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed for quality assurance .

Chemical Reactions Analysis

Metabolic Reactions

cis-Hydroxy Perhexiline-d11 undergoes CYP2D6-mediated hydroxylation, a critical metabolic pathway that influences its pharmacokinetic profile . This reaction produces hydroxylated metabolites, which are pivotal for understanding drug-drug interactions and toxicity risks.

Key Metabolic Pathways:

-

Hydroxylation : The compound’s cyclohexanol group is hydroxylated via CYP2D6, forming active metabolites. Poor metabolizers (8–9% of Caucasians) exhibit reduced hydroxylation efficiency, increasing toxicity risks .

-

Deuterium Stability : The 11 deuterium atoms on the cyclohexyl group remain intact during metabolism, enabling precise isotopic tracking in biological matrices .

Synthetic Reactions

The synthesis of cis-Hydroxy Perhexiline-d11 involves isotopic labeling to ensure structural fidelity and metabolic stability.

Interaction with Enzymatic Systems

cis-Hydroxy Perhexiline-d11 interacts with multiple enzymatic systems, influencing both its own metabolism and that of co-administered drugs.

Enzyme Interactions:

-

CYP2D6 Saturation : At therapeutic doses, hydroxylation becomes substrate-saturated, leading to non-linear plasma concentration curves .

-

Carnitine Palmitoyltransferase Inhibition : This interaction underpins the drug’s cardiac efficiency by shifting myocardial metabolism from fatty acids to carbohydrates .

Comparative Reactivity with Analogues

The deuterated form exhibits distinct reactivity compared to non-deuterated analogues.

| Compound | Hydroxylation Rate (CYP2D6) | Metabolic Stability |

|---|---|---|

| cis-Hydroxy Perhexiline-d11 | Slow (due to deuterium) | High |

| Non-deuterated Perhexiline | Fast | Moderate |

| Hydroxy Perhexiline | Moderate | Low |

-

Kinetic Isotope Effect : Deuterium substitution reduces hydroxylation rates, prolonging metabolic half-life .

Research Implications

-

Pharmacokinetic Studies : The compound’s isotopic labeling allows precise quantification in plasma, with a hydroxyperhexiline:perhexiline ratio of 0.96 (95% CI 0.81–1.18) .

-

Toxicity Profiling : Poor metabolizers show 21% higher plasma perhexiline concentrations, correlating with hepatotoxicity risks .

Scientific Research Applications

cis-Hydroxy Perhexiline-d11 has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for the study of metabolic pathways and drug interactions.

Biology: Employed in proteomics and metabolomics research to trace metabolic processes.

Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases.

Industry: Utilized in the development of new pharmaceuticals and in quality control processes.

Mechanism of Action

The mechanism of action of cis-Hydroxy Perhexiline-d11 is similar to that of perhexiline. It binds to the mitochondrial enzyme carnitine palmitoyltransferase (CPT)-1 and CPT-2, inhibiting their activity. This shifts myocardial substrate utilization from long-chain fatty acids to carbohydrates, resulting in increased glucose and lactate utilization. Consequently, this leads to increased ATP production for the same oxygen consumption, enhancing myocardial efficiency .

Comparison with Similar Compounds

trans-Hydroxy Perhexiline (Mixture of Diastereomers)

The trans isomer (CAS: 917877-74-8) shares the molecular formula C₁₉H₃₅NO but differs in spatial configuration. Unlike the deuterated cis form, it is non-labeled and exhibits distinct physicochemical properties:

Perhexiline-d11 Maleate (Mixture of Diastereomers)

This deuterated salt form (CAS: sc-219577) acts as a calcium channel blocker and fatty acid metabolism inhibitor. Unlike cis-Hydroxy Perhexiline-d11 , it retains the parent drug’s structure with a maleate counterion:

Key Differences :

Non-Deuterated cis-Hydroxy Perhexiline

The non-labeled counterpart (CAS: 917877-73-7, C₁₉H₃₅NO) is critical for comparative studies:

Research Implications :

- Deuterated versions eliminate interference from endogenous metabolites in mass spectrometry, improving detection accuracy .

Physicochemical Differences

Diastereomers like cis and trans isomers exhibit divergent properties:

- Solubility : Spatial arrangement affects hydrophilicity; cis isomers often display higher aqueous solubility due to polar group orientation.

- Chromatographic Behavior : cis-Hydroxy Perhexiline-d11 elutes earlier than trans in reversed-phase HPLC due to reduced hydrophobicity .

Biological Activity

cis-Hydroxy Perhexiline-d11 is a deuterated form of hydroxyperhexiline, which is a metabolite of perhexiline, a drug primarily used for the treatment of angina pectoris. The compound exists as a mixture of diastereomers, which can exhibit varying biological activities. This article explores the biological activity of cis-hydroxy perhexiline-d11, focusing on its pharmacokinetics, mechanism of action, therapeutic effects, and potential toxicities based on diverse research findings.

Absorption and Metabolism

Perhexiline is metabolized predominantly by the cytochrome P450 enzyme CYP2D6. The metabolism of cis-hydroxy perhexiline-d11 follows a similar pathway. Studies indicate that individuals with poor metabolizer status for CYP2D6 may experience elevated plasma concentrations of perhexiline and its metabolites, leading to increased risk of toxicity .

Concentration Profiles

A study reported that the maximum plasma concentration () for hydroxyperhexiline typically occurs around 4-6 hours post-dose. The inter-day variability in plasma concentrations can affect therapeutic outcomes, necessitating careful monitoring in clinical settings .

| Parameter | Value |

|---|---|

| (hydroxyperhexiline) | 10.8% increase over baseline |

| Time to | 4-6 hours |

| Inter-day variability | Mean ratio |

The primary mechanism by which perhexiline and its metabolites exert their pharmacological effects is through the inhibition of carnitine palmitoyltransferase (CPT), an enzyme critical in fatty acid metabolism. This inhibition shifts the metabolic preference from fatty acids to carbohydrates, enhancing energy production under ischemic conditions . Additionally, perhexiline has been associated with phospholipidosis at elevated concentrations, which may contribute to its hepatotoxicity and neurotoxicity .

Cardiovascular Benefits

Clinical studies have demonstrated that perhexiline improves exercise tolerance and reduces anginal episodes in patients with coronary artery disease. The therapeutic benefits are primarily attributed to improved myocardial energy metabolism during ischemia .

Neurotoxicity and Hepatotoxicity

Despite its benefits, the use of perhexiline is limited by potential side effects, particularly neurotoxicity and hepatotoxicity. These adverse effects are more pronounced in patients who are poor metabolizers due to genetic polymorphisms affecting CYP2D6 activity .

Case Study 1: Neuropathy in Poor Metabolizers

A clinical observation highlighted a patient who developed peripheral neuropathy after being prescribed perhexiline at standard doses. Genetic testing revealed that the patient was a poor metabolizer for CYP2D6, leading to significantly elevated levels of hydroxyperhexiline in plasma, which correlated with the onset of neuropathic symptoms .

Case Study 2: Efficacy in Angina Management

Another study involving a cohort of patients with chronic angina demonstrated that those treated with perhexiline experienced a marked reduction in anginal episodes compared to placebo controls. The study emphasized the need for monitoring plasma concentrations to optimize dosing and minimize adverse effects .

Q & A

Q. How can contradictory data between in vitro and in vivo metabolite profiles of cis-Hydroxy Perhexiline-d11 be resolved?

- Methodological Answer : Conduct cross-species comparative studies (e.g., human hepatocytes vs. rodent models) to identify species-specific metabolism. Use tandem MS/MS to map hydroxylation sites and deuterium retention. Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile discrepancies between systems .

Q. What are the implications of diastereomer-specific differences in cis-Hydroxy Perhexiline-d11’s binding affinity?

- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics for each diastereomer. Pair with molecular dynamics simulations to identify stereospecific interactions (e.g., hydrogen bonding, hydrophobic pockets). Report binding constants (KD) with 95% confidence intervals .

Q. How can researchers address isotopic interference in quantitative NMR (qNMR) analysis of cis-Hydroxy Perhexiline-d11?

- Methodological Answer : Use deuterium-decoupled <sup>1</sup>H-NMR or heteronuclear single quantum coherence (HSQC) to suppress isotopic splitting. Validate with calibration curves using certified reference materials. Ensure signal-to-noise ratios ≥100:1 for precision ≤2% relative standard deviation (RSD) .

Methodological Frameworks for Rigorous Inquiry

- Data Analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses . For meta-analyses, use PRISMA guidelines to synthesize findings across studies .

- Literature Review : Conduct systematic reviews using PICO frameworks to define Population (compound), Intervention (synthesis/analysis), Comparison (diastereomers), and Outcomes (efficacy/stability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.